N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE

Description

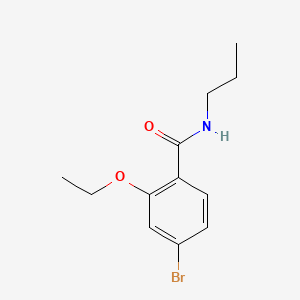

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-3-7-14-12(15)10-6-5-9(13)8-11(10)16-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASNDQXNTVWQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681833 | |

| Record name | 4-Bromo-2-ethoxy-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-44-8 | |

| Record name | 4-Bromo-2-ethoxy-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Propyl 4 Bromo 2 Ethoxybenzamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of N-propyl 4-bromo-2-ethoxybenzamide (B572539) reveals that the primary disconnection is at the amide bond. This bond is typically formed between a carboxylic acid derivative and an amine. Therefore, the key precursors are identified as a 4-bromo-2-ethoxybenzoic acid derivative and n-propylamine.

Further disconnection of the 4-bromo-2-ethoxybenzoic acid precursor points to simpler starting materials. The ethoxy group can be introduced via Williamson ether synthesis on a corresponding 2-hydroxybenzoic acid derivative. The bromo substituent can be installed through electrophilic aromatic substitution on a benzoic acid or phenol (B47542) derivative. This analysis suggests that readily available starting materials like 2-hydroxybenzoic acid or 4-bromophenol (B116583) could serve as foundational molecules for the synthesis.

Classical and Modern Synthetic Routes

The construction of N-propyl 4-bromo-2-ethoxybenzamide and its analogues can be achieved through several established and contemporary synthetic methods.

Amidation Reactions and Coupling Strategies

The final and crucial step in the synthesis is the formation of the amide bond. This can be accomplished through various amidation reactions. A common method involves the activation of the carboxylic acid, 4-bromo-2-ethoxybenzoic acid, to form a more reactive species. This can be achieved by converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.com The resulting 4-bromo-2-ethoxybenzoyl chloride can then react with n-propylamine to yield the desired this compound. sigmaaldrich.com

Alternatively, modern coupling reagents can be employed to facilitate the amidation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for this transformation. These methods often provide high yields under mild conditions.

Halogenation and Alkylation Strategies on Aromatic Systems

The introduction of the bromo and ethoxy groups onto the aromatic ring requires specific strategies.

Halogenation: The bromine atom is typically introduced via electrophilic aromatic substitution. If starting with 2-ethoxybenzoic acid, direct bromination can be performed. However, the directing effects of the ethoxy and carboxylic acid groups must be considered to achieve the desired 4-bromo substitution pattern. Alternatively, starting with a phenol, halogenation can be achieved even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com For instance, treating phenol with bromine water can lead to the formation of 2,4,6-tribromophenol. byjus.com Selective bromination at the para position can be achieved by using milder brominating agents or by employing protecting groups.

Alkylation: The ethoxy group is generally introduced via a Williamson ether synthesis. This involves the deprotonation of a hydroxyl group on a precursor like 4-bromo-2-hydroxybenzoic acid with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide). researchgate.net This reaction is a reliable method for forming the ether linkage. One conventional technique for preparing esters of hydroxybenzoic acids involves reacting the hydroxybenzoic acid with a halogenated compound in a biphasic medium with a strong base. google.com

Multi-step Synthetic Pathways to the Benzamide (B126) Scaffold

The synthesis of this compound is inherently a multi-step process. researchgate.netd-nb.infobohrium.comnih.govrsc.org A typical synthetic sequence could be:

Alkylation: Start with a commercially available 2-hydroxybenzoic acid derivative and perform a Williamson ether synthesis to introduce the ethoxy group.

Halogenation: Brominate the resulting 2-ethoxybenzoic acid at the 4-position. The regioselectivity of this step is critical and may require careful control of reaction conditions.

Activation and Amidation: Convert the 4-bromo-2-ethoxybenzoic acid to its acyl chloride or use a coupling agent to react it directly with n-propylamine.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. researchgate.netsid.irrsc.orgrsc.orgmdpi.com Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For amidation reactions, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used.

Temperature: Reaction temperatures can be manipulated to control the rate of reaction and minimize side products. Some reactions may require heating, while others proceed efficiently at room temperature.

Catalyst: The use of catalysts, such as DMAP in amidation reactions or phase-transfer catalysts in alkylation, can dramatically improve reaction efficiency.

Reagent Stoichiometry: Adjusting the molar ratios of the reactants can help to drive the reaction to completion and minimize the amount of unreacted starting materials.

Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of benzamides.

| Reaction Step | Reagents | Solvent | Temperature | Catalyst | Typical Yield (%) |

| Amidation (Acyl Chloride) | 4-bromo-2-ethoxybenzoyl chloride, n-propylamine, Triethylamine | Dichloromethane | 0 °C to rt | - | >85 |

| Amidation (Coupling) | 4-bromo-2-ethoxybenzoic acid, n-propylamine, EDC, HOBt | DMF | rt | DMAP | 70-90 |

| Williamson Ether Synthesis | 4-bromo-2-hydroxybenzoic acid, Ethyl iodide, K2CO3 | Acetone | Reflux | - | >90 |

| Bromination | 2-ethoxybenzoic acid, N-Bromosuccinimide | Acetonitrile | rt | - | 60-80 |

This table presents generalized conditions and yields. Actual results may vary based on specific substrates and experimental setup.

Stereoselective and Regioselective Synthesis Approaches

The synthesis of N-propyl-4-bromo-2-ethoxybenzamide and its analogues often requires precise control over the arrangement of atoms in three-dimensional space (stereoselectivity) and the position of chemical reactions on a molecule (regioselectivity). Researchers have employed various strategies to achieve this control, which is crucial for optimizing the biological activity of these compounds.

A notable approach to stereoselective synthesis involves the use of chiral building blocks or auxiliaries. For instance, in the synthesis of related benzamide derivatives, enantiomerically pure probes have been prepared using the Mitsunobu reaction under microwave irradiation. acs.org This reaction allows for the inversion of stereochemistry at a specific carbon atom, enabling the synthesis of both (R)- and (S)-enantiomers of a target molecule. acs.org The separation of enantiomers is critical, as different stereoisomers can exhibit significantly different biological activities. For example, in a study of propyl-substituted probes, the (S)-enantiomer displayed enhanced affinity compared to the (R)-enantiomer. acs.org

Regioselectivity is also a key consideration in the synthesis of these complex molecules. The strategic introduction of functional groups at specific positions on the benzamide scaffold is essential for achieving the desired properties. For example, the synthesis of various O-(alkylphenyl)benzamides has been achieved through classical Williamson ether synthesis or Mitsunobu reactions, allowing for the specific placement of alkylphenyl groups. nih.gov Similarly, the synthesis of 2,6-difluorobenzamides has been accomplished by direct alkylation or Mitsunobu reaction at the desired position. nih.gov

The choice of synthetic route can significantly impact the regiochemical outcome. For instance, the synthesis of 5-fluoro-2-methoxy-4-methylaminobenzamide was achieved through a multi-step sequence involving the regioselective amination of a difluorobenzoic acid derivative. scispace.com In another example, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide highlights the importance of controlling the position of functional groups on a thiophene (B33073) ring. researchgate.net

The following table summarizes some of the key reagents and conditions used in stereoselective and regioselective synthesis of benzamide analogues:

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Mitsunobu Reaction (Stereoselective) | (R)- or (S)-N-Boc-aminoalcohol, diisopropyl azodicarboxylate (DIAD), PBu3, DMF, MW, 150 °C | Synthesis of enantioenriched probes | acs.org |

| Williamson Ether Synthesis (Regioselective) | Bromoalkylaryl derivative, K2CO3, NaI, DMF | Synthesis of O-(alkylphenyl)benzamides | nih.gov |

| Regioselective Amination | N-benzylmethylamine | Synthesis of 4-(N-benzyl-N-methyl)amino-2,5-difluorobenzoic acid | scispace.com |

| Reductive Amination | 3-Chlorobenzaldehyde, 3- or 4-aminobenzamide | Synthesis of regioisomeric benzamide derivatives | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of chemical compounds. This "green chemistry" approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. vu.ltbeilstein-journals.org

One of the key principles of green chemistry is the use of alternative reaction conditions to minimize the environmental impact. For instance, mechanochemical synthesis, which involves grinding solid reactants together, has emerged as a promising solvent-free method. researchgate.net This technique has been successfully applied to the synthesis of various biologically active compounds, offering high yields and selectivity while eliminating the need for conventional solvents. researchgate.net The use of catalysts like tetrabutylammonium (B224687) bromide (TBAB) in phase transfer catalysis (PTC) under mechanochemical conditions further enhances the efficiency and sustainability of these reactions. researchgate.net

Another green chemistry approach involves the use of environmentally benign catalysts and reaction media. For example, the use of erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) as a catalyst has been shown to promote the selective synthesis of benzimidazole (B57391) derivatives in a one-pot, solvent-free procedure with short reaction times and excellent yields. beilstein-journals.org Similarly, the use of molecular iodine as a catalyst in the synthesis of quinoline (B57606) derivatives represents an environmentally benign and atom-economical approach. rsc.org

The following table highlights some green chemistry approaches applied to the synthesis of related heterocyclic compounds:

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Mechanochemical Synthesis | Solvent-free, high yield, high selectivity | Synthesis of long-chain arylpiperazines | researchgate.net |

| Green Catalysis | Use of environmentally benign catalysts (e.g., Er(OTf)3, molecular iodine) | Synthesis of benzimidazole and quinoline derivatives | beilstein-journals.orgrsc.org |

| One-Pot Synthesis | Multiple steps in a single vessel, reduced waste, improved efficiency | Synthesis of various heterocyclic scaffolds | vu.lt |

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of structurally modified analogues and derivatives of N-propyl-4-bromo-2-ethoxybenzamide is a key strategy in drug discovery to explore structure-activity relationships (SAR) and optimize the properties of lead compounds. scispace.comscience.gov This involves the systematic modification of different parts of the molecule, such as the benzamide core, the N-propyl group, and the substituents on the aromatic ring.

A common approach to generate analogues is through amide coupling reactions, where a carboxylic acid derivative is reacted with an amine. nih.gov For example, various benzamides have been prepared by coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with different amine moieties. scispace.com This allows for the introduction of a wide range of substituents at the amide nitrogen, leading to a library of compounds with diverse structures and properties.

The modification of the aromatic ring is another important strategy. For instance, the introduction of different halogen atoms (e.g., fluoro, chloro, iodo) or other functional groups (e.g., nitro, sulfamoyl) at various positions on the benzoyl moiety can significantly impact the biological activity. scispace.com The synthesis of these analogues often involves multi-step reaction sequences, starting from appropriately substituted benzoic acid derivatives. scispace.comgoogleapis.com

Furthermore, the ethoxy group at the 2-position of the benzamide can be replaced with other alkoxy groups or different linkers to explore their effect on the compound's properties. nih.gov For example, analogues with ethoxy and propoxy linkers have been synthesized and evaluated. nih.gov

The following table provides examples of synthetic strategies used to generate structurally modified analogues of benzamides:

| Modification Strategy | Synthetic Method | Example | Reference |

| Amide Coupling | Condensation of a carboxylic acid with an amine | Synthesis of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamides | scispace.com |

| Aromatic Ring Substitution | Halogenation, nitration, sulfonation | Synthesis of 5-bromo and 5-iodo benzamide derivatives | scispace.com |

| Linker Modification | Williamson ether synthesis, Mitsunobu reaction | Synthesis of analogues with ethoxy and propoxy linkers | nih.gov |

| N-Alkylation | Alkylation with iodoalkanes | Synthesis of N-methyl analogues | nih.gov |

Structural Insights and Solid State Characteristics

Crystal Engineering and Supramolecular Synthons of Benzamide (B126) Scaffolds

Crystal engineering is the rational design of molecular solids by controlling intermolecular interactions. acs.org A key concept in this field is the "supramolecular synthon," which is a robust structural unit formed by specific and predictable intermolecular interactions. acs.org In benzamide scaffolds, these synthons are crucial for building desired crystalline architectures.

The primary and most predictable interaction in benzamides is the hydrogen bond involving the amide functional group. researchgate.net Benzamides can form several common hydrogen-bonding motifs:

Amide-Amide Homosynthon: Molecules often form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This is a very common and stable synthon in carboxamide derivatives. researchgate.net

Amide Catenamer: Molecules can also link into chains or "catemers" via a single N-H···O hydrogen bond, described by the C(4) graph set. science.gov

The selection between these synthons can be influenced by steric hindrance or the presence of other competing functional groups. nih.gov The bulky phenyl group on the benzamide structure can introduce steric restrictions, and substituting the ring can alter the electronic properties of the amide group, thereby influencing the hydrogen bonding patterns. nih.gov Furthermore, weaker interactions, such as C–H···O, C–H···π, and halogen bonds (e.g., C-Br···O/N), can play a significant role in stabilizing the three-dimensional crystal lattice. iucr.org The strategic use of these synthons allows for the controlled assembly of molecules in the solid state, a principle that has been applied to various benzamide-containing structures, including cocrystals. nih.govacs.orgrsc.org

Table 1: Common Supramolecular Synthons in Benzamides

| Synthon Name | Description | Graph Set Notation | Interacting Groups |

|---|---|---|---|

| Amide Dimer | A pair of molecules linked by two parallel hydrogen bonds. | R²₂(8) | N-H and C=O |

Polymorphism and Amorphous Forms of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE (B572539)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for benzamides. tandfonline.com The parent compound, benzamide, was the first molecule for which polymorphism was reported, and it is known to have multiple crystalline forms with different stabilities and packing arrangements. tandfonline.comacs.org These different forms arise from variations in the hydrogen-bonding networks and conformational preferences of the molecules in the crystal lattice.

Despite the prevalence of polymorphism in related compounds, a review of the scientific literature did not yield specific reports on polymorphic or amorphous forms of N-propyl 4-bromo-2-ethoxybenzamide. The existence of such forms remains a possibility, as subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to different solid-state structures. Further experimental screening would be required to determine if this compound exhibits polymorphism.

Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

Based on the analysis of closely related structures, such as 2-ethoxybenzamide (B1671398) and 2-propoxybenzamide (B16276), a predictable network of hydrogen bonds and other intermolecular interactions can be proposed for this compound. researchgate.net

The primary interactions expected are:

Intramolecular Hydrogen Bond: A key feature in 2-alkoxybenzamides is the formation of an intramolecular N-H···O hydrogen bond between one of the amide protons and the oxygen atom of the ethoxy group. researchgate.net This interaction creates a six-membered pseudo-ring and significantly influences the conformation of the molecule.

Intermolecular Hydrogen Bond: The remaining N-H proton of the amide group is available to form an intermolecular hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. researchgate.net This interaction is critical for crystal packing and often leads to the formation of inversion dimers, where two molecules are linked in a head-to-head fashion. researchgate.net

Table 2: Expected Hydrogen Bonds in this compound

| Bond Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intramolecular | Amide (N-H) | Ethoxy (O) | Forms a pseudo-ring, influencing molecular conformation. researchgate.net |

Conformational Preferences and Rotational Isomerism in Crystal Structures

Amide Group Orientation: In related 2-alkoxybenzamides, the amide group is typically twisted out of the plane of the benzene (B151609) ring. For example, in 2-ethoxybenzamide, the dihedral angle between the carboxamide group and the benzene ring is reported to be significant [50.48 (2)°], whereas in 2-propoxybenzamide it is smaller [12.41 (2)°]. researchgate.net This twist is a balance between electronic conjugation, which favors planarity, and steric repulsion.

Ethoxy Group Conformation: The ethoxy group attached to the benzene ring also has rotational freedom. The conformation is often such that the terminal methyl group is oriented away from the bulk of the molecule to minimize steric clash. researchgate.net

N-Propyl Group Conformation: The n-propyl group attached to the amide nitrogen is flexible. It is expected to adopt a stable, extended (trans or antiperiplanar) conformation to minimize intramolecular steric strain. nih.gov

Thermal Analysis (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) for Solid-State Transitions

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the solid-state properties of a compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions (polymorphic transformations).

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material.

A review of the available literature did not provide specific TGA or DSC data for this compound. Such experimental analysis would be necessary to determine its melting point, identify any polymorphic transitions, and establish its thermal decomposition profile. For related benzamide compounds, these analyses have been crucial for understanding their solid-state stability and behavior upon heating. researchgate.netbohrium.com

Preclinical Biological Activity and Mechanistic Insights

In Vitro Receptor Binding and Functional Assays

There is no available data to characterize the interaction of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE (B572539) with key biological targets.

G Protein-Coupled Receptor (GPCR) Modulation

No studies were identified that investigated the modulatory effects of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE on G Protein-Coupled Receptors. This includes a lack of data for its potential activity at:

5-HT1A Receptors

Angiotensin II Receptor, Type 1 (AT1)

Dopamine (B1211576) Receptors

Enzyme Inhibition and Activation Mechanisms

Information regarding the ability of this compound to inhibit or activate various enzyme systems is not present in the current body of scientific literature. Specifically, no data exists for its effects on:

Tryptophan 2,3-Dioxygenase

Proteasome

Cholinesterase

Lysine-Specific Demethylase 1 (LSD1)

Chikungunya nsP2 Protease

Cell-Based Assays and Cellular Target Engagement

There is a lack of published research on the effects of this compound in cell-based experimental models.

Antiproliferative Activity in Human Tumor-Derived Cell Lines (in vitro)

No studies have been published detailing the screening or evaluation of this compound for antiproliferative activity against any human tumor-derived cell lines.

Cytotoxicity Screening in Multicellular Spheroid Models (in vitro)

There are no available reports on the cytotoxic effects of this compound when tested in multicellular spheroid models, which are often used to mimic the three-dimensional environment of solid tumors.

Antiviral Activity in Cell Cultures

The potential antiviral properties of this compound have not been explored in any published cell culture-based assays.

Modulation of Key Cellular Pathways (e.g., Histone Deacetylase Inhibition, Hepatitis B Virus Capsid Assembly)

While certain benzamide (B126) derivatives have been investigated as inhibitors of histone deacetylase (HDAC) and as modulators of Hepatitis B Virus (HBV) capsid assembly, no specific studies were found that evaluate this compound for these activities. Research into related areas, such as the activity of trifluoromethyl phenyl benzamides on histone acetyltransferase (HAT), underscores the potential for this class of compounds to influence epigenetic mechanisms, but provides no direct evidence for the subject compound. researchgate.net

Antimicrobial Spectrum and Potency against Pathogenic Strains (in vitro)

The antimicrobial properties of various N-benzamide derivatives have been documented, with some showing activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com For instance, studies on compounds like N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria. nih.gov However, no in vitro data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against any specific pathogenic strains could be located.

Anti-inflammatory and Analgesic Effects in Preclinical Models (in vivo non-human)

Similarly, there is a lack of published in vivo preclinical studies to substantiate any anti-inflammatory or analgesic effects of this compound. While other brominated benzamides, such as N-benzyl-4-bromobenzamide, have been shown to possess anti-inflammatory properties in cellular models, these findings cannot be directly extrapolated to the subject compound without specific experimental validation in non-human preclinical models. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Spectroscopic Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic properties of a molecule. DFT methods are widely used to predict geometries, energies, and spectroscopic properties for organic molecules, including various benzamide (B126) derivatives. researchgate.netmdpi.comals-journal.comnih.gov

By solving approximations of the Schrödinger equation, DFT can determine the optimal three-dimensional geometry of N-propyl 4-bromo-2-ethoxybenzamide (B572539), providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, a wealth of electronic data can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. als-journal.commdpi.com

Furthermore, DFT is a powerful tool for predicting various spectroscopic signatures. als-journal.comnih.gov By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which helps in the interpretation of experimental spectra by assigning specific peaks to the vibrational modes of functional groups (e.g., C=O stretch, N-H bend, C-O stretch). Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to aid in structure confirmation. mdpi.com

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values would require a specific calculation to be performed.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as N-propyl 4-bromo-2-ethoxybenzamide) when bound to a second molecule (a receptor, typically a protein or enzyme). esisresearch.orgijcap.inresearchgate.net This method is central to structure-based drug design for identifying potential drug candidates. esisresearch.orgnih.gov

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger, more favorable interaction. nih.gov Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For a molecule like this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), the ethoxy group can act as an acceptor, and the bromophenyl and propyl groups can engage in hydrophobic and van der Waals interactions.

For instance, benzamide derivatives have been studied as inhibitors for various enzymes. tandfonline.comvensel.org A docking study of this compound would provide insights into its potential to bind to specific biological targets.

Hypothetical Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond from amide N-H to Ser530; Hydrophobic interaction of bromophenyl ring with Tyr355. |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206, Cys172 | Hydrogen bond from carbonyl C=O to Tyr435; Pi-stacking of phenyl ring with Tyr435. |

Note: This table is for illustrative purposes. The selection of targets and the results are hypothetical examples of what a molecular docking study could reveal.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of a binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational flexibility and the stability of a ligand-receptor complex. nih.govacs.org

For this compound, an MD simulation could be used to:

Assess Conformational Flexibility: Analyze the rotation around single bonds (e.g., the C-N bond of the amide or the C-O bond of the ethoxy group) to understand the range of shapes the molecule can adopt in solution.

Evaluate Binding Stability: If docked into a protein, an MD simulation can assess the stability of the predicted binding pose. By monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand, one can determine if it remains stably bound or if it dissociates from the binding site over the simulation time (e.g., 100 nanoseconds). tandfonline.com

Analyze Interaction Dynamics: MD allows for the detailed analysis of how intermolecular interactions, like hydrogen bonds, fluctuate over time, providing a more realistic picture of the binding dynamics.

Typical Output Parameters from an MD Simulation

| Parameter | Description | Implication for this compound |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD for the ligand within a binding site suggests a stable binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the n-propyl and ethoxy chains. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Quantifies the stability of key hydrogen bonding interactions identified in docking. |

Note: This table describes the type of data generated from MD simulations and its interpretation.

Theoretical Prediction of Molecular Properties and Interactions

Computational methods can predict a wide range of molecular properties beyond basic electronic structure.

Electrical Conductivity: The electrical conductivity of organic materials is related to the ease with which charge carriers can move through the material. researchgate.netjhuapl.edu In a single molecule, this is often correlated with the HOMO-LUMO energy gap calculated by quantum methods like DFT. mdpi.com A smaller energy gap suggests that less energy is required to excite an electron to a conducting state, which can be an initial indicator of potential semiconducting properties. researchgate.netacs.org For this compound, the relatively large predicted HOMO-LUMO gap suggests it would likely be an electrical insulator in its pure form.

Hydrogen Bonding Energetics: The strength of intermolecular interactions, such as hydrogen bonds, can be quantified using high-level quantum chemical calculations. By creating a model system (e.g., a dimer of this compound molecules or the molecule interacting with water), the energy of the hydrogen bond can be calculated. This is crucial for understanding its behavior in different solvents and its ability to interact with biological targets.

Illustrative Predicted Molecular Properties

| Property | Predicted Value/Nature | Method of Prediction | Relevance |

|---|---|---|---|

| Electrical Conductivity | Insulator | DFT (HOMO-LUMO gap) | Predicts the material's ability to conduct electricity. |

| Hydrogen Bond Donor Strength | Moderate | Quantum Chemistry | The amide N-H group can donate a hydrogen bond to an acceptor. |

| Hydrogen Bond Acceptor Strength | Strong | Quantum Chemistry | The amide C=O and ethoxy C-O-C groups can accept hydrogen bonds. |

Note: This table is an illustrative summary of properties that can be predicted computationally.

Virtual Screening and In Silico Compound Design

The structure of this compound can serve as a starting point for drug discovery efforts using virtual screening and in silico design.

Virtual Screening: This technique uses computational methods to screen vast libraries of compounds to identify those that are most likely to bind to a specific biological target. nvidia.comnih.govsygnaturediscovery.compatsnap.com If the benzamide scaffold is known to have activity, a ligand-based virtual screen could be performed to find other molecules in a database with similar shapes and chemical features. Alternatively, if a target protein is known, structure-based virtual screening (using docking) can be used to test millions of compounds against its binding site. mdpi.com

In Silico Compound Design: Computational models can guide the rational design of new derivatives based on the this compound scaffold. vensel.orgmdpi.com For example, after identifying an initial binding mode through docking, a computational chemist could suggest modifications to the structure to improve binding affinity. This could involve changing the propyl group to a different alkyl chain to better fit a hydrophobic pocket, or altering the substitution pattern on the phenyl ring to introduce new hydrogen bonding interactions. These new designs are then evaluated computationally before any decision is made to synthesize them, saving significant time and resources. tandfonline.com

Intellectual Property and Patent Landscape

Overview of Patent Filings Related to N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE (B572539) and its Structural Analogues

While a specific patent for N-propyl-4-bromo-2-ethoxybenzamide may not be publicly prominent, the patent literature is rich with filings for its structural analogues. These patents often claim a broad genus of substituted benzamides, encompassing variations in the substituents on the phenyl ring and the amide nitrogen. The core structure, a benzamide (B126), is a privileged scaffold in drug discovery, and its derivatives have been the subject of intense investigation.

Patent filings for substituted benzamides cover a wide range of therapeutic applications. For instance, patents disclose benzamide derivatives as kinase inhibitors for use in oncology and for treating eye diseases like glaucoma. drugpatentwatch.com Other patents describe their use as herbicides epo.org or for their smooth muscle relaxant properties, with applications for hypertension, angina, and asthma. google.com

A review of patent databases reveals numerous patents covering compounds structurally similar to N-propyl-4-bromo-2-ethoxybenzamide. For example, patent US20080161324A1 discloses "5-bromo-2-ethoxybenzamide" and "4-amino-5-chloro-2-ethoxy-N-((2-morpholinyl) methyl)benzamide", highlighting the interest in halogenated and alkoxy-substituted benzamides. googleapis.com Another patent, US9296732B2, covers a broad range of substituted benzamides for their potential in treating diseases related to rapidly dividing cells, such as cancer. google.com These filings underscore the perceived value of this chemical space for identifying novel therapeutic agents.

The table below provides a snapshot of patent filings for structurally related benzamide compounds.

| Patent Number | Title | Key Structural Features Claimed |

| US9296732B2 | Substituted benzamides and their uses | Nitrogen-containing heteroaryl ring attached to the benzamide. google.com |

| US9096569B2 | Beta- and gamma-amino-isoquinoline amide compounds and substituted benzamide compounds | Substituted benzamide compounds affecting kinase function. drugpatentwatch.com |

| US6156766A | Benzamide compounds and pharmaceutical use thereof | Benzamide derivatives with smooth muscle relaxing action. google.com |

| WO2024178004A2 | Therapeutic compounds | (R)-N-(1-(3-bromo-5-chlorophenyl)ethyl)-5-hydroxy-2-methylbenzamide as an inhibitor of papain-like protease. google.com |

| US4129988A | Benzamide compound and herbicide | Benzamide compounds with herbicidal activity. epo.org |

Analysis of Key Patented Benzamide Scaffolds and their Research Applications

The benzamide scaffold is a versatile building block that has been extensively explored in medicinal chemistry. Its ability to engage in various biological interactions has led to the development of numerous patented compounds with diverse research applications.

One of the most prominent areas of research for patented benzamide scaffolds is in oncology. Many benzamide derivatives have been patented as kinase inhibitors, which are crucial for controlling cell signaling pathways implicated in cancer. drugpatentwatch.comresearchgate.net For example, some patented benzamides target kinases involved in cell proliferation and survival. drugpatentwatch.com The benzamide moiety often serves as a key pharmacophore, with substitutions on the aromatic ring and the amide nitrogen fine-tuning the compound's selectivity and potency for specific kinase targets. researchgate.net Furthermore, benzamide scaffolds are being investigated as antagonists of the PD-1/PD-L1 pathway, a promising strategy in cancer immunotherapy. nih.govresearchgate.net

Beyond oncology, patented benzamide scaffolds have found applications in other therapeutic areas. They have been investigated as antiemetics, antipsychotics, and gastroprokinetic agents. google.com The structural diversity of the benzamide class allows for the modulation of their physicochemical properties, enabling them to cross the blood-brain barrier for central nervous system applications or to act peripherally for gastrointestinal disorders.

In the field of agrochemicals, certain patented benzamide structures have demonstrated potent herbicidal activity. epo.org These compounds are designed to selectively interfere with essential biological processes in weeds.

The following table summarizes key patented benzamide scaffolds and their primary research applications.

| Benzamide Scaffold | Research Application | Representative Patent/Reference |

| Substituted Phenyl Benzamides | Kinase Inhibition (Oncology, Glaucoma) | US9096569B2 drugpatentwatch.com |

| Heteroaryl Benzamides | Cancer Therapy | US9296732B2 google.com |

| N-Aryl Benzamides | PD-1/PD-L1 Antagonism (Immunotherapy) | Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold nih.gov |

| Piperidine (B6355638) Benzamides | Antimalarial Agents | Proprietary kinase scaffolds offered hits: piperidine benzamides researchgate.net |

| Alkoxy Benzamides | Smooth Muscle Relaxation | US6156766A google.com |

| Trihalomethyl Benzamides | Pharmaceutical and Agrochemical Intermediates | US10193130B2 justia.com |

Trends in Patentable Chemical Entities and Synthetic Methodologies

The landscape of chemical patents is continually evolving, with notable trends in both the types of chemical entities being patented and the methodologies for their synthesis. There has been a significant increase in the number of new chemical compounds being reported and patented, driven by technological advancements that facilitate easier synthesis and analysis. ip.com

A key trend is the move beyond patenting only the final new chemical entity (NCE) to also protecting the novel and inventive synthetic routes used to produce it. mewburn.comprofwurzer.com A patent for a manufacturing process can provide a significant competitive advantage, especially for optimizing the production of an already-known drug. mewburn.com To be patentable, a synthetic method must be novel, non-obvious, and clearly described to be reproducible. vaia.com

There is also a growing emphasis on "green chemistry" in patent filings. acs.org Patents are increasingly being granted for more environmentally friendly and sustainable chemical processes. saudijournals.com This includes the use of greener solvents, catalysts to replace stoichiometric reagents, and more efficient reactions that reduce waste and energy consumption. acs.orgsaudijournals.com

The complexity of chemical patents has also increased. They are often written in broad and sometimes ambiguous language to protect a wide range of related compounds, not just a single molecule. ip.com This makes searching and analyzing chemical patents a highly specialized task. ip.com The use of artificial intelligence and machine learning is becoming more prevalent to mine and interpret the vast amount of data in patent documents, helping to identify novel compounds and trends. researchgate.net

Strategic Implications of Patent Expiration for Future Research

Patent expiration has profound strategic implications for the pharmaceutical and chemical industries, significantly influencing the direction of future research and market dynamics. jocpr.comnih.gov A patent typically grants the holder exclusive rights for about 20 years from the filing date, allowing them to recoup research and development costs. jocpr.comnih.gov

The expiration of a patent, often referred to as the "patent cliff," leads to the entry of generic competitors who can produce and sell bioequivalent versions of the compound at a much lower price. jocpr.comdrugpatentwatch.com This results in a sharp decline in revenue for the original innovator company, with the branded product's market share potentially dropping by 80% or more within the first year of patent expiration. jocpr.com

This financial pressure compels companies to adopt various strategies. One approach is to invest heavily in research and development to create a pipeline of new, innovative products to replace those with expiring patents. jocpr.comnih.gov Another strategy is to engage in "evergreening" or life cycle management, which involves obtaining secondary patents on modifications of the original drug, such as new formulations, dosages, or new medical uses. researchgate.netwipo.int These secondary patents can extend the period of market exclusivity. wipo.int

For the broader research community, the expiration of patents on key chemical scaffolds, such as various benzamides, can be a significant catalyst for innovation. Once a foundational patent expires, other researchers are free to explore that chemical space without the risk of infringement. This can lead to the discovery of new applications for existing compounds and the development of improved analogues with better efficacy, selectivity, or safety profiles. The expiration of patents on widely used benzamide scaffolds could, therefore, spur a new wave of research and development in areas where these compounds have shown promise.

Future Research Directions and Potential Applications in Chemical Biology

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of N-propyl 4-bromo-2-ethoxybenzamide (B572539) can be logically achieved through the coupling of 4-bromo-2-ethoxybenzoic acid with n-propylamine. The precursor, 4-bromo-2-ethoxybenzoic acid, can be prepared via several synthetic routes.

Future research in this area could focus on developing more advanced and efficient synthetic methodologies to create a diverse library of complex analogues. This would involve exploring novel catalytic systems for the amidation reaction, potentially enabling the synthesis under milder conditions with higher yields. Furthermore, the development of solid-phase synthesis techniques could facilitate the high-throughput generation of a wide array of N-substituted and variously functionalized 4-bromo-2-ethoxybenzamide derivatives. The exploration of late-stage functionalization of the benzamide (B126) core would also be a valuable avenue, allowing for the rapid diversification of analogues from a common intermediate.

| Precursor 1 | Precursor 2 | Coupling Method | Product |

| 4-bromo-2-ethoxybenzoic acid | n-propylamine | Amide coupling (e.g., using coupling agents like DCC or EDC) | N-propyl 4-bromo-2-ethoxybenzamide |

Design of Novel Benzamide Scaffolds with Tuned Selectivity and Potency

Substituted benzamides have been recognized for their diverse biological activities, often acting as antagonists for dopamine (B1211576) and serotonin (B10506) receptors. acs.org The specific substitution pattern on the benzamide scaffold plays a crucial role in determining the compound's selectivity and potency for its biological targets.

Future design of novel benzamide scaffolds based on the this compound structure could involve systematic modifications to the core molecule. This would include altering the N-alkyl substituent, varying the position and nature of the halogen on the aromatic ring, and introducing different alkoxy groups. Computational modeling and quantitative structure-activity relationship (QSAR) studies would be instrumental in predicting the biological activity of these novel scaffolds and guiding the design of compounds with enhanced selectivity and potency for specific biological targets, such as G-protein coupled receptors or enzymes like histone deacetylases (HDACs).

Applications as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways. Benzamide derivatives have been successfully developed as photoreactive probes to study enzymes like histone deacetylase 2 (HDAC2). nih.gov These probes typically incorporate a photoreactive group and a tag for identification, allowing for the covalent labeling and subsequent identification of protein targets.

This compound could serve as a foundational scaffold for the development of novel chemical probes. By incorporating photoaffinity labels (e.g., azido (B1232118) or diazirine groups) and reporter tags (e.g., biotin (B1667282) or a fluorescent dye), analogues of this compound could be synthesized to investigate their interactions with specific cellular targets. Such probes would be invaluable for identifying the binding partners of this class of benzamides within the proteome, thereby elucidating their mechanism of action and potentially uncovering new biological pathways.

Integration with High-Throughput Screening for Identification of New Biological Targets

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, enabling the rapid identification of molecules that modulate the activity of a biological target. nih.gov Diverse libraries of small molecules are screened to identify "hits" that can be further optimized into lead compounds.

A library of this compound analogues, generated through advanced synthetic methodologies, would be well-suited for HTS campaigns. enamine.net Screening this library against a wide range of biological targets, including enzymes, receptors, and ion channels, could lead to the discovery of novel biological activities. thermofisher.com The structural diversity within the library would increase the probability of identifying compounds with specific and potent effects, thereby opening up new avenues for therapeutic intervention.

Exploration of Novel Mechanistic Paradigms and Biological Interactions

The mechanism of action of substituted benzamides is often linked to their ability to act as antagonists at dopamine and serotonin receptors. nih.govnih.govpharmaguideline.com However, the vast chemical space occupied by benzamide derivatives suggests that they may interact with a much broader range of biological targets and exhibit novel mechanisms of action.

Future research should aim to explore the mechanistic paradigms of this compound and its analogues beyond the well-established targets. This would involve a combination of in vitro and in cellulo assays to identify their molecular targets and elucidate the downstream signaling pathways they modulate. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics could be employed to identify direct binding partners. Unraveling novel biological interactions could reveal unprecedented therapeutic opportunities for this class of compounds.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification (non-human)

The development of sensitive and robust analytical techniques is crucial for the characterization and quantification of novel chemical entities and their metabolites in biological matrices.

For this compound and its analogues, future research should focus on developing advanced analytical methods for their trace analysis. This would include the optimization of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for high-sensitivity detection. nih.gov Furthermore, in non-human in vitro and in vivo studies, these techniques would be essential for identifying and characterizing the metabolites of these compounds. Understanding the metabolic fate of these benzamides is critical for interpreting their biological activity and pharmacokinetic properties.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and characterization |

| Infrared (IR) Spectroscopy | Identification of functional groups |

Interdisciplinary Research Integrating Materials Science and Chemical Biology

The intersection of materials science and chemical biology offers exciting opportunities for the development of novel functional materials and biomedical devices. The self-assembly and crystallization behavior of organic molecules are of significant interest in materials science.

The crystalline structure and solid-state properties of this compound and its analogues could be a subject of interdisciplinary research. Studies on their crystal packing, polymorphism, and the influence of intermolecular interactions on their bulk properties could provide insights for the design of new organic materials. acs.org For instance, the incorporation of these benzamide derivatives into polymers or nanomaterials could lead to the development of novel drug delivery systems or biocompatible materials with tailored properties.

Q & A

Q. Why do batch-to-batch variations in crystallinity occur, and how can this impact biological assays?

- Answer : Polymorphism arises from solvent recrystallization conditions (e.g., acetone vs. ethanol). Use powder X-ray diffraction (PXRD) to characterize crystalline forms. Amorphous batches may exhibit higher solubility but lower thermal stability, leading to inconsistent IC values in dose-response studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.